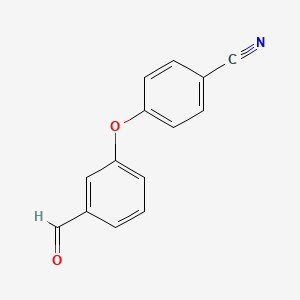

4-(3-Formylphenoxy)benzonitrile

Descripción general

Descripción

4-(3-Formylphenoxy)benzonitrile is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a formyl group (–CHO) and a benzonitrile group (–C≡N) attached to a phenoxy ring system. This compound is typically found as a light-yellow to yellow powder or crystals .

Métodos De Preparación

The synthesis of 4-(3-Formylphenoxy)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 4-cyanophenol under specific reaction conditions . The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The formyl group (–CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Key Findings :

-

Potassium permanganate in aqueous acidic conditions selectively oxidizes the formyl group without affecting the nitrile.

-

Thionyl chloride converts the formyl group to an acid chloride, enabling peptide coupling or esterification .

Reduction Reactions

The nitrile (–CN) and formyl (–CHO) groups participate in distinct reduction pathways.

Key Findings :

-

Lithium aluminum hydride reduces the nitrile to a primary amine while preserving the formyl group.

-

Sodium borohydride selectively reduces the formyl group to a hydroxymethyl group .

Nucleophilic Aromatic Substitution

The electron-deficient phenoxy ring undergoes substitution at the para-position to the nitrile group.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | Br₂, FeBr₃, 40°C, 4h | 4-(4-Bromo-3-formylphenoxy)benzonitrile | 71% | |

| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 4-(3-Formyl-4-nitrophenoxy)benzonitrile | 83% |

Key Findings :

-

Bromination with Br₂/FeBr₃ introduces a bromine atom at the para-position relative to the nitrile group .

-

Nitration occurs regioselectively at the 4-position of the phenoxy ring due to electron-withdrawing effects .

Condensation Reactions

The formyl group participates in Schiff base and Knoevenagel condensations.

Key Findings :

-

Three-component reactions with amines and phosphine oxides yield α-aminophosphine oxides under microwave conditions .

-

Knoevenagel adducts are stabilized by the electron-withdrawing nitrile group.

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings.

Key Findings :

-

Suzuki-Miyaura couplings enable aryl-aryl bond formation with boronic acids .

-

Ullmann reactions with aryl halides require copper catalysts and polar solvents .

Stability and Side Reactions

-

Hydrolysis : The nitrile group resists hydrolysis under acidic conditions (pH > 3) but converts to a carboxylic acid in strong base (pH > 12).

-

Thermal Rearrangement : Heating above 150°C induces cyclization to form quinazoline derivatives .

This compound’s versatility in oxidation, reduction, substitution, and coupling reactions makes it critical in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols emphasize temperature control and reagent selection to achieve high regioselectivity and yield.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : 4-(3-Formylphenoxy)benzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, including oxidation, reduction, and substitution reactions .

2. Medicinal Chemistry

- Drug Development : This compound is explored for its potential pharmacological properties. It acts as a building block for synthesizing drugs targeting various diseases, including cancer. For instance, derivatives of this compound have been studied for their activity against PD-L1, a protein involved in immune evasion by tumors .

- Genotoxic Impurities in Pharmaceuticals : Research has identified this compound as a potential genotoxic impurity in the synthesis of Crisaborole, a drug for atopic dermatitis. Its detection and quantification are essential for ensuring the safety and efficacy of pharmaceuticals .

3. Material Science

- Advanced Materials : The compound is utilized in developing specialty chemicals and advanced materials due to its unique chemical properties. It can be modified to create materials with specific functionalities, which are valuable in industrial applications .

Case Study 1: Drug Synthesis

A study focused on synthesizing derivatives based on this compound demonstrated its efficacy as an intermediate in creating compounds with potential anti-cancer properties. The derivatives were evaluated for their ability to inhibit PD-L1, showing promising results that warrant further investigation.

Case Study 2: Quality Control in Pharmaceuticals

In quality control studies for Crisaborole, researchers employed UPLC-MS/MS techniques to detect genotoxic impurities, including this compound. The method was validated for linearity and sensitivity, emphasizing the importance of monitoring this compound during pharmaceutical manufacturing processes to prevent potential health risks associated with genotoxicity .

Mecanismo De Acción

The mechanism of action of 4-(3-Formylphenoxy)benzonitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups serve as reactive sites for various transformations . In biological systems, the compound may interact with specific enzymes or receptors, influencing molecular pathways and cellular processes . The exact molecular targets and pathways involved can vary based on the context of its use .

Comparación Con Compuestos Similares

4-(3-Formylphenoxy)benzonitrile can be compared with other similar compounds, such as:

4-(4-Formylphenoxy)benzonitrile: This compound has a similar structure but with the formyl group positioned differently on the phenoxy ring.

4-(4-Bromo-3-formylphenoxy)benzonitrile: This compound contains a bromine atom in addition to the formyl and nitrile groups, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Actividad Biológica

4-(3-Formylphenoxy)benzonitrile is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol. It features a formyl group attached to a phenoxy ring, which is further connected to a benzonitrile moiety. This unique structure endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and biological research.

The synthesis of this compound can be achieved through several methods, commonly involving the reaction of 3-hydroxybenzaldehyde with 4-cyanophenol. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. The compound is classified as an aromatic aldehyde and nitrile derivative, which influences its reactivity in various chemical processes.

The mechanism of action for this compound varies depending on its application. The formyl and nitrile groups serve as reactive sites for transformations in enzyme-catalyzed reactions, making it useful as a probe for investigating biological pathways.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression. For example, studies have shown that derivatives of this compound can act as inhibitors of PARP-1, an enzyme critical for DNA repair mechanisms in cancer cells . This inhibition can enhance the efficacy of DNA-damaging agents used in chemotherapy.

2. Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. The compound's ability to disrupt cellular pathways involved in proliferation makes it a candidate for further development as an anticancer agent .

3. Potential Pharmacological Properties

The compound has been explored for its potential pharmacological properties, including its use as a building block in drug development. Its structural characteristics allow it to be modified into more complex molecules that may possess enhanced biological activity.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the structure of this compound:

- Study on PD-L1 Inhibition : A related compound showed significant inhibitory activity against PD-L1, a protein involved in immune evasion by tumors. The derivative exhibited an IC50 value comparable to established inhibitors, demonstrating its potential in cancer immunotherapy .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of synthesized derivatives, revealing promising results against various bacterial strains, indicating the versatility of this compound beyond oncology applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Variations | Notable Activity |

|---|---|---|

| 4-(4-Formylphenoxy)benzonitrile | Formyl group at different position | Similar enzyme inhibition profile |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | Contains bromine atom | Enhanced reactivity and potential pharmacological properties |

This comparative analysis highlights the importance of structural modifications on the biological activity of compounds derived from the same parent structure.

Propiedades

IUPAC Name |

4-(3-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFFJDNCDHKHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531091 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-72-6 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90178-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090178726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2U2J9LKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.